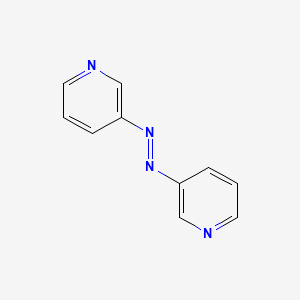
Pyridine, 3,3'-azobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azobis(pyridine) derivatives involves the coupling of pyridine units through azo linkages. A notable example is the synthesis and crystallographic characterization of low-dimensional and porous coordination compounds using the 4,4'-azobis(pyridine) ligand. These compounds exhibit diverse structural motifs, including 0-dimensional dimers, 1-dimensional chains, and 2-dimensional sheets, facilitated by the azo linkage and its ability to mediate supramolecular interactions through π-π and CH-π interactions (Noro, Kitagawa, Nakamura, & Wada, 2005).
Molecular Structure Analysis
The molecular structure of azobis(pyridine) derivatives is characterized by the presence of azo linkages between pyridine rings. These linkages allow for a variety of conformations and structural diversity. For example, vibrational and electron absorption spectra studies, supported by density functional theory calculations, have shown that molecules like 4,4′-azobis(pyridine N-oxide) assume a trans-planar conformation in non-polar solvents, highlighting the strong conjugation between the π electrons of the heteroaromatic rings and the N=N double bond (Muniz-Miranda et al., 2005).
Chemical Reactions and Properties
Azobis(pyridine) compounds participate in a variety of chemical reactions, leveraging the azo linkage's reactivity. For instance, azobis(2-pyridine) derivatives have been utilized in the synthesis of pyridylimido complexes of tantalum and niobium through the reductive cleavage of the N=N bond, demonstrating the versatility of azobis(pyridine) compounds in facilitating novel coordination chemistry (Kawakita et al., 2019).
Applications De Recherche Scientifique
Medicinal and Non-Medicinal Uses
Pyridine derivatives, including Pyridine, 3,3'-azobis-, are recognized for their vast applications across different fields. They exhibit a wide range of biological activities, with several compounds being utilized in clinical settings. The significance of pyridine derivatives extends to modern medicinal applications, where they contribute to the development of new therapeutic agents. This highlights their crucial role not only in the pharmaceutical realm but also in other scientific areas, underscoring the broad utility and importance of these chemical compounds (Altaf et al., 2015).
Anticancer Properties and Kinase Inhibition
Pyrrolopyridine derivatives, closely related to the pyridine scaffold, have shown promise as anticancer agents due to their ability to act as kinase inhibitors. Their structural similarity to ATP allows them to interfere with kinase activity, crucial in cancer cell proliferation. The derivatives' versatility in binding modes enhances their potential as therapeutic agents, with some, like vemurafenib, already being used for melanoma treatment. This underscores the potential of pyridine derivatives in oncology, especially in the development of targeted therapies (El-Gamal & Anbar, 2017).
Chemosensing and Analytical Chemistry
In the field of analytical chemistry, pyridine derivatives excel as chemosensors due to their high affinity for various ions and neutral species. Their capacity to detect different species in environmental, agricultural, and biological samples is particularly noteworthy. This application demonstrates the versatility of pyridine derivatives beyond pharmacological uses, highlighting their role in environmental monitoring and safety assessments (Abu-Taweel et al., 2022).
Agrochemical Applications
Pyridine-based compounds also find significant application in the agrochemical industry as pesticides, including fungicides, insecticides, and herbicides. The development of new agrochemicals benefits from innovative methods that increase the efficiency of discovering novel compounds. This area of application demonstrates the importance of pyridine derivatives in supporting agricultural productivity and pest management strategies (Guan et al., 2016).
Energy Materials
In the domain of energy materials, high-nitrogen azine energetic compounds, including derivatives of pyridine, have garnered attention for their potential in propellants, explosives, and gas generators. The ability of these compounds to improve burning rates, reduce sensitivity, and enhance detonation performance underlines their significance in the development of advanced energy materials (Yongjin & Shuhong, 2019).
Safety And Hazards
- 3,3’-azobispyridine may pose hazards related to its azo group, such as potential toxicity.
- Proper handling, storage, and disposal are essential.
Orientations Futures
- Further research could explore novel applications, improved synthetic methods, and potential derivatives.
- Investigate its role in catalysis, materials, and biological systems.
Propriétés
IUPAC Name |
dipyridin-3-yldiazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKROEKFLSMDUSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=NC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3,3'-azobis- | |
CAS RN |
2633-01-4 |
Source


|
| Record name | 3-Azopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


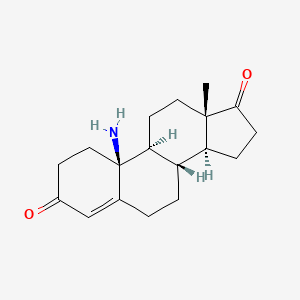
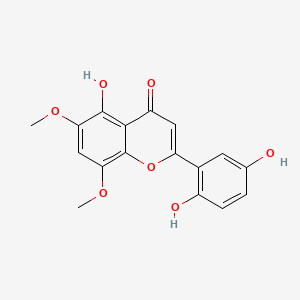
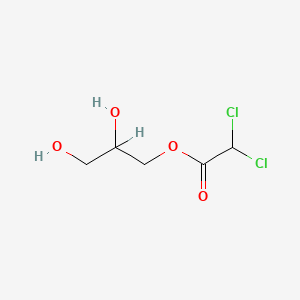

![2-[[Oxo(thiophen-2-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester](/img/structure/B1219192.png)
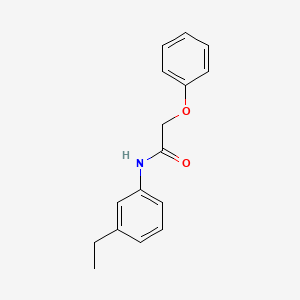

![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)
![1,3-Dimethyl-5-[[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1219198.png)
![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)
![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)
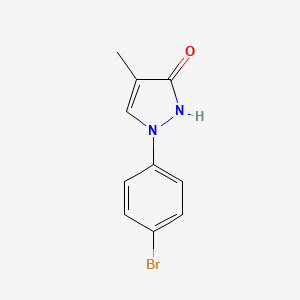
![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)